molecular formula C12H16N2O6S B1222066 6-S-Cysteinyldopa CAS No. 64003-39-0

6-S-Cysteinyldopa

货号: B1222066
CAS 编号: 64003-39-0
分子量: 316.33 g/mol
InChI 键: GPKIWIHPQUXQCW-BQBZGAKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-S-Cysteinyldopa, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O6S and its molecular weight is 316.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Diagnostic Applications

1. Biomarker for Melanoma:

  • Sensitivity and Specificity: Studies have demonstrated that 6-S-Cysteinyldopa levels correlate significantly with melanoma presence and progression. For instance, urinary excretion of 5-S-cysteinyldopa (a related compound) was reported to have an 83% sensitivity for detecting stage III-IV melanoma, while 6-hydroxy-5-methoxyindole-2-carboxylic acid showed only 52% sensitivity .
  • Early Detection: Elevated levels of cysteinyldopa have been observed prior to visible clinical signs, making it a valuable tool for early detection of metastasis .

2. Monitoring Disease Progression:

  • Correlation with Clinical Outcomes: In a study involving 92 melanoma patients, increases in urinary 5-S-cysteinyldopa excretion were associated with clinical disease progression, while decreases correlated with clinical regression (P<0.001) . This suggests that monitoring cysteinyldopa levels can provide insights into treatment efficacy.
  • Stage-Dependent Levels: Research indicates that serum levels of cysteinyldopa increase significantly with disease stage, particularly in advanced stages (stage IV) where values can rise dramatically .

Therapeutic Implications

1. Treatment Monitoring:

  • Response to Therapy: The compound's levels can serve as indicators for therapeutic response. For example, an exponential increase in serum levels was noted in patients nearing end-stage disease, suggesting that cysteinyldopa may reflect tumor burden effectively .

2. Combination Therapies:

  • Innovative Treatment Strategies: Recent studies are exploring the use of cysteinyldopa levels in conjunction with new immunotherapeutic approaches, such as anti-programmed cell death protein (PD)-1 antibodies, to enhance treatment outcomes for melanoma patients .

Case Studies

Study Population Findings Implications
Study A 92 patients with stage III-IV melanomaSensitivity of urinary 5-S-cysteinyldopa was 83% for detecting metastasisSupports use as a reliable biomarker for monitoring
Study B 2648 serum samples from melanoma patientsElevated serum levels correlated with tumor size and metastasis presenceIndicates potential for early detection and monitoring
Study C Patients undergoing UVB treatmentIncreased levels of cysteinyldopa post-treatment correlated with cell damage rather than pigmentationSuggests broader implications for skin cancer treatments

属性

CAS 编号

64003-39-0

分子式

C12H16N2O6S

分子量

316.33 g/mol

IUPAC 名称

(2S)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid

InChI

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)9(16)3-10(5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7-/m0/s1

InChI 键

GPKIWIHPQUXQCW-BQBZGAKWSA-N

SMILES

C1=C(C(=CC(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N

手性 SMILES

C1=C(C(=CC(=C1O)O)SC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N

规范 SMILES

C1=C(C(=CC(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N

Key on ui other cas no.

64003-39-0

同义词

6-S-cysteinyldopa

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。